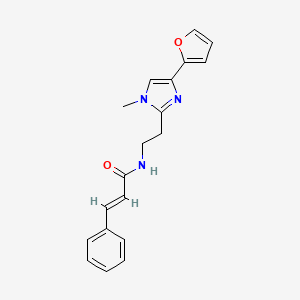

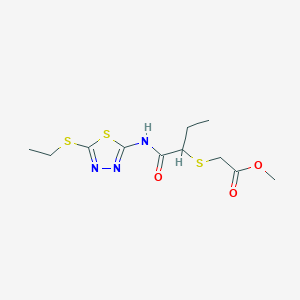

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

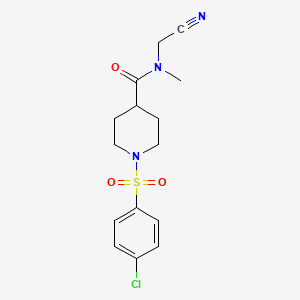

“N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide” is a complex organic compound. It is a derivative of furan, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound has an empirical formula of C8H11NO2 and a molecular weight of 153.18 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C©NCCC1=CC=CO1 . This indicates that the compound contains an amide group (C=O), an ethyl group (C-C), and a furan ring (C4O) among other functional groups .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.Scientific Research Applications

Medicinal Chemistry and Drug Development

Cytochrome P450 Enzyme Inhibition

Compounds with structural features similar to N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide, such as furan and imidazole derivatives, play a crucial role in the inhibition of Cytochrome P450 (CYP) enzymes. These enzymes are vital for drug metabolism, and their inhibition can be crucial for understanding drug-drug interactions and developing safer pharmaceuticals (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Antifungal and Antimicrobial Activity

Furanyl and imidazolyl motifs are found in various antifungal and antimicrobial agents. For instance, clotrimazole, a widely used antifungal, is an imidazole derivative demonstrating the therapeutic potential of these structures in treating infections (Sawyer, Brogden, Pinder, Speight, & Avery, 2012).

CNS Activity Enhancement

Modifications to benzimidazoles, imidazoles, and related compounds have been studied for the synthesis of more potent central nervous system (CNS) drugs. The structural adjustments, including the incorporation of furan rings, aim to enhance CNS penetrability and activity, suggesting potential applications in neurology and psychiatry (Saganuwan, 2020).

Antitumor Activity

The imidazotetrazine class, including temozolomide, a compound structurally related to imidazole, demonstrates significant antitumor activity, especially in treating pediatric brain tumors. This highlights the potential of imidazole derivatives in oncology (Barone, Maurizi, Tamburrini, & Riccardi, 2006).

Biochemical Studies

Nucleobase Modification

Furanyl- and imidazolyl-substituted nucleobases and nucleosides represent a key area of research in medicinal chemistry, where these modifications have shown potential in antiviral, antitumor, and antimycobacterial activities. Such studies are essential for developing new therapeutic agents (Ostrowski, 2022).

Mechanism of Action

The mechanism of action of furan derivatives can vary widely depending on their specific structure and the biological target. Some furan derivatives act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc . The specific mechanism of action for “N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cinnamamide” is not provided in the available literature.

properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2/c1-22-14-16(17-8-5-13-24-17)21-18(22)11-12-20-19(23)10-9-15-6-3-2-4-7-15/h2-10,13-14H,11-12H2,1H3,(H,20,23)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXKODBJAZYWQQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)

![(1Z)-N'-hydroxy-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanimidamide](/img/structure/B2560125.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(cyclopentylthio)acetamide](/img/structure/B2560133.png)

![2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2560135.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2560136.png)

![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B2560137.png)